molecular formula C18H14O5 B4994521 [(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

[(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid

Cat. No.: B4994521
M. Wt: 310.3 g/mol
InChI Key: RDSCEIXRRSASID-UHFFFAOYSA-N
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Description

(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with phenylacetic acid. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with 7-hydroxy-4-methylcoumarin . The reaction conditions usually include mild temperatures and the use of organic solvents such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can undergo various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breaking down into its constituent acids and alcohols.

    Oxidation and Reduction: Potential transformations involving the chromene moiety.

Common Reagents and Conditions

    Esterification: Typically involves carboxylic acids and alcohols in the presence of acid catalysts.

    Hydrolysis: Requires aqueous acidic or basic conditions.

    Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid would yield 7-hydroxy-4-methylcoumarin and phenylacetic acid.

Scientific Research Applications

(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with specific molecular targets. The chromene moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other chromene derivatives such as:

The uniqueness of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific combination of the chromene and phenylacetic acid moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-9-16(19)23-15-10-13(7-8-14(11)15)22-17(18(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCEIXRRSASID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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